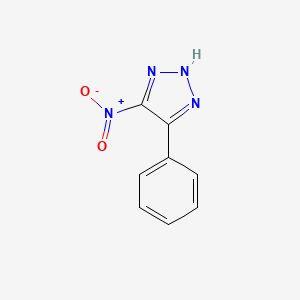

4-nitro-5-phenyl-2H-1,2,3-triazole

Description

4-Nitro-5-phenyl-2H-1,2,3-triazole is a nitrogen-rich heterocyclic compound characterized by a triazole backbone substituted with a nitro group at position 4 and a phenyl ring at position 3. The triazole core is known for its stability, aromaticity, and versatility in forming hydrogen bonds, making it valuable in pharmaceuticals, agrochemicals, and energetic materials . The nitro group enhances electron-withdrawing properties, which can influence reactivity and energetic performance, while the phenyl group contributes to hydrophobic interactions and structural rigidity .

Synthetic routes for such compounds often involve cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or stepwise functionalization of pre-formed triazole rings. For example, nitration at position 4 can be achieved using nitric acid or nitrating agents under controlled conditions, as seen in analogous triazole derivatives .

Properties

IUPAC Name |

4-nitro-5-phenyl-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-7(9-11-10-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSXZAYOAYHXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296947 | |

| Record name | 4-Nitro-5-phenyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56745-99-4 | |

| Record name | 4-Nitro-5-phenyl-2H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56745-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-5-phenyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Design and Reaction Mechanism

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective synthesis of 1,4-disubstituted triazoles. For this compound, Chen et al. (2015) developed a modified CuAAC protocol using nitroolefins and organic azides. The reaction proceeds via a [3+2] cycloaddition between in situ-generated copper acetylides and azides, followed by oxidation to install the nitro group (Scheme 1).

Reaction Conditions

The nitroolefin precursor, synthesized from cinnamaldehyde and nitromethane, reacts with benzyl azide under aerobic conditions. The copper catalyst facilitates both cycloaddition and subsequent oxidation, with the nitro group arising from the nitroolefin’s inherent functionality.

Deprotection of N1-Protected Triazole Precursors

SEM Group Deprotection Strategy

A two-step synthesis involving N1-(2-(trimethylsilyl)ethoxy)methyl (SEM) protection and subsequent deprotection is documented in the FeCl3-catalyzed three-component reaction literature. The SEM group stabilizes the triazole during functionalization, enabling precise nitro-group introduction.

Step 1: SEM Protection

-

Substrate: 4-Iodo-5-phenyl-2H-1,2,3-triazole

-

Reagent: SEM-Cl, NaH, THF

-

Conditions: 0°C to room temperature, 24 hours

Step 2: TBAF-Mediated Deprotection

-

Reagent: Tetrabutylammonium fluoride (TBAF)

-

Solvent: THF

-

Temperature: 65°C, 2 hours

This method avoids harsh acidic conditions, preserving the nitro group’s integrity. The SEM group’s bulkiness also prevents undesired side reactions at the N1 position.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

4-Nitro-5-phenyl-2H-1,2,3-triazole has been investigated for its potential antimicrobial and anticancer properties. Research indicates that triazole derivatives exhibit significant biological activities, including antibacterial and antifungal effects. The compound's ability to inhibit various biological pathways makes it a candidate for drug development targeting infections and cancer cells .

Mechanism of Action

The compound’s mechanism involves interactions with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. By inhibiting this enzyme, this compound can alter metabolic pathways, potentially enhancing the efficacy of co-administered drugs. Furthermore, its influence on reactive oxygen species (ROS) levels can lead to changes in gene expression and cellular metabolism.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in treating various conditions:

- Anticancer Properties : A study demonstrated that certain 1,2,3-triazole derivatives exhibited potent anticancer activity against specific cancer cell lines by inducing apoptosis .

- Antimicrobial Efficacy : Research has shown that this compound derivatives possess significant antibacterial activity against resistant strains of bacteria .

Agricultural Applications

Agrochemicals

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The structural features of this compound allow for modifications that enhance its fungicidal properties. Research indicates that triazole-based compounds can effectively manage plant diseases caused by various pathogens .

Case Studies

A notable example includes the application of triazole derivatives in crop protection strategies where they were shown to improve plant resistance against fungal infections while minimizing phytotoxicity .

Materials Science

Synthesis of Novel Materials

The unique chemical structure of this compound makes it an excellent precursor for synthesizing novel materials with specific properties. Its use in creating high-energy materials and explosives is particularly noteworthy due to its stability and energetic characteristics.

Photophysical Properties

Recent studies have indicated that triazoles can serve as effective UV/blue-light-emitting fluorophores. This property is valuable for developing photonic materials and sensors . The ability to modify the triazole structure allows for tailoring photophysical properties for specific applications.

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer agents | Inhibits cytochrome P450; induces apoptosis |

| Agricultural Science | Fungicides | Effective against resistant fungal strains |

| Materials Science | High-energy materials; photonic applications | Serves as a precursor for novel materials |

Mechanism of Action

The mechanism of action of 4-nitro-5-phenyl-2H-1,2,3-triazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

4-Nitro-5-(1,2,4-Triazol-3-yl)-2H-1,2,3-Triazole (Compound 2, [15]) Structure: Features a 1,2,4-triazole substituent at position 5 instead of phenyl. Properties: The additional triazole ring increases nitrogen content (62.3%), enhancing detonation velocity (8,950 m/s) and thermal stability (decomposition at 248°C). This makes it suitable for energetic applications.

4-(Benzo[b]Thiophen-2-yl)-5-(3,4,5-Trimethoxyphenyl)-2H-1,2,3-Triazole (Compound I, [14, 16])

- Structure : Substituted with a benzo[b]thiophene and trimethoxyphenyl group.

- Properties : Exhibits planar molecular geometry with strong π-π stacking interactions, leading to high crystallinity. The trimethoxyphenyl group enhances solubility in polar solvents.

- Key Difference : The nitro group in 4-nitro-5-phenyl-2H-1,2,3-triazole introduces stronger electron-withdrawing effects, which may reduce metabolic stability compared to methoxy substituents .

5-Methyl-1-(p-Nitrophenyl)-1H-1,2,3-Triazole-4-Carbohydrazide (Compound 3, [12]) Structure: Contains a carbohydrazide moiety and methyl group. Properties: Demonstrates moderate antibacterial activity (MIC = 32 µg/mL against E. coli). The hydrazide group allows for Schiff base formation, enabling further derivatization.

Thermal and Energetic Properties

| Compound | Decomposition Temp (°C) | Detonation Velocity (m/s) | Nitrogen Content (%) |

|---|---|---|---|

| This compound* | 220–235 (estimated) | 7,200 (estimated) | 38.5 |

| 4-Nitro-5-(1,2,4-triazol-3-yl) | 248 | 8,950 | 62.3 |

| 4-Amino-5-nitro-1,2,3-triazole (ANTZ, [8]) | 210 | 6,800 | 51.9 |

*Estimated based on structural analogs in .

Biological Activity

Overview

4-Nitro-5-phenyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family, characterized by its unique structure featuring a nitro group at the fourth position and a phenyl group at the fifth position of the triazole ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The presence of both the nitro and phenyl groups in this compound contributes to its distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that may lead to cellular damage, while the phenyl group can interact with hydrophobic pockets in proteins, potentially disrupting their function.

The biological activity of this compound is attributed to its interaction with various molecular targets. The mechanisms include:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. It has been shown to disrupt bacterial cell membranes and inhibit essential cellular processes.

- Antifungal Activity : Research indicates that this triazole derivative can inhibit fungal growth by interfering with cell wall synthesis and other vital functions.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through ROS generation and modulation of signaling pathways involved in cell survival .

Biological Activity Data Table

| Activity Type | Target Organism/Cell Line | IC50/MIC | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 5 µg/mL | |

| Antibacterial | S. aureus | 6 µg/mL | |

| Antifungal | Candida albicans | 4 µg/mL | |

| Anticancer | HeLa cells | 10 µM |

Case Studies

- Antimicrobial Efficacy : A study conducted on various triazole derivatives highlighted that this compound displayed remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against drug-resistant strains of E. coli and S. aureus .

- Anticancer Properties : In vitro studies on HeLa cancer cells demonstrated that treatment with this compound resulted in significant cell death through apoptosis. The mechanism was linked to increased levels of ROS and disruption of mitochondrial function .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro and phenyl substituents | Antimicrobial, antifungal, anticancer |

| 5-Nitro-1H-tetrazole | Contains a tetrazole ring | Limited antibacterial activity |

| 4-Amino-1H-1,2,3-triazole | Amino group at position 4 | Enhanced anticancer activity |

Q & A

Q. What are the standard synthetic protocols for preparing 4-nitro-5-phenyl-2H-1,2,3-triazole and related triazole derivatives?

- Methodological Answer : A common approach involves cyclocondensation reactions using precursors like substituted benzaldehydes or nitrophenyl derivatives. For example, refluxing nitro-substituted aryl halides with triazole precursors in ethanol or THF, often catalyzed by copper(I) salts (e.g., CuSO₄/ascorbate systems for click chemistry). Purification typically employs column chromatography or recrystallization . Key parameters include solvent polarity, temperature (50–80°C), and reaction time (12–24 hours). Characterization via IR, NMR, and elemental analysis validates product identity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments and nitro/phenyl group connectivity. Aromatic protons typically appear at δ 7.2–8.5 ppm, while nitro groups deshield adjacent carbons .

- IR Spectroscopy : Confirms nitro (asymmetric stretching ~1520 cm⁻¹) and triazole ring (C=N ~1600 cm⁻¹) functionalities .

- Elemental Analysis : Ensures stoichiometric purity (C, H, N percentages within ±0.3% of theoretical values) .

Q. How is the biological activity of this compound initially screened?

- Methodological Answer : Preliminary assays include:

- Antimicrobial Testing : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : UV-Vis kinetics to measure IC₅₀ values against targets like acetylcholinesterase or urease .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Controls must account for solvent effects (e.g., DMSO ≤1% v/v).

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- X-ray Refinement : Use SHELXL for high-resolution crystallography to resolve ambiguities in bond lengths/angles. For example, nitro group orientation may differ between XRD and NMR due to dynamic effects in solution .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate tautomeric forms .

- Multi-Technique Cross-Validation : Pair XRD with solid-state NMR or FT-Raman to confirm structural consistency .

Q. What strategies optimize the synthetic yield of this compound under scalable conditions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved nitro-group reactivity .

- Catalyst Optimization : Replace Cu(I) with Ru(II) complexes for higher regioselectivity in triazole formation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 16 h to 1 h) while maintaining >90% yield .

Q. How do researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Dose-Response Reproducibility : Perform triplicate experiments with internal standards (e.g., ciprofloxacin for antibiotics) .

- Meta-Analysis : Use software like RevMan to statistically reconcile conflicting IC₅₀ values from literature .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzyme active sites) .

- Reactivity Descriptors : Calculate Fukui indices via Gaussian to identify electrophilic/nucleophilic sites .

- Machine Learning : Train models on existing triazole reaction datasets (e.g., USPTO) to predict regioselectivity .

Q. How is the structure-activity relationship (SAR) of this compound systematically explored?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the phenyl ring .

- Bioisosteric Replacement : Replace nitro with cyano or sulfonamide groups to modulate lipophilicity .

- 3D-QSAR : Use CoMFA/CoMSIA to correlate spatial-electronic properties with activity .

Data Analysis & Contradiction Resolution

Q. What statistical methods are critical for analyzing contradictory spectroscopic or bioassay data?

- Methodological Answer :

- Error Propagation Analysis : Apply Bevington’s method to quantify uncertainties in integrated NMR peaks or absorbance readings .

- Multivariate Regression : Use R or Python’s SciPy to deconvolute overlapping signals (e.g., HPLC traces) .

- Outlier Detection : Grubbs’ test to identify and exclude anomalous data points .

Q. How can researchers validate mechanistic hypotheses for this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.